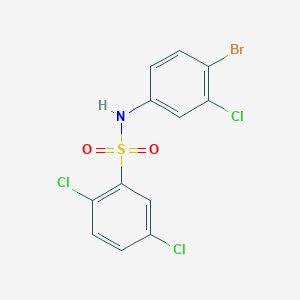![molecular formula C11H18N4OS B4833690 N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4833690.png)
N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
説明
N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CP-94,253, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D4 receptor, which is involved in a variety of physiological and behavioral processes.
作用機序
N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of the dopamine D4 receptor, N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide reduces the release of dopamine in these brain regions, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide are primarily mediated by its action on the dopamine D4 receptor. By blocking the activity of this receptor, N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide can lead to a reduction in the release of dopamine in the prefrontal cortex and limbic system of the brain. This can result in a variety of physiological and behavioral effects, including changes in cognitive function, social behavior, and drug addiction.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its high potency and selectivity for the dopamine D4 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and behavioral processes. However, one limitation of using N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its potential off-target effects on other dopamine receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide and dopamine D4 receptor antagonists in general. One direction is to investigate the potential therapeutic applications of these compounds for the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder. Another direction is to investigate the role of the dopamine D4 receptor in other physiological and behavioral processes, such as pain perception and sleep regulation. Finally, there is a need for the development of more selective and potent dopamine D4 receptor antagonists that can be used in both basic and clinical research.
科学的研究の応用
N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been widely used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes. For example, it has been used to study the effects of dopamine D4 receptor antagonism on cognitive function, social behavior, and drug addiction. N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been used to investigate the potential therapeutic applications of dopamine D4 receptor antagonists for the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder.
特性
IUPAC Name |
N-cyclopropyl-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-3-6-15-8(2)13-14-11(15)17-7-10(16)12-9-4-5-9/h9H,3-7H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVHPQKWIARMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B4833642.png)
![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4833650.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833657.png)
![5-[(5-nitro-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833661.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4833663.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4833671.png)
![3-(2-buten-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4833674.png)

![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4833683.png)
![N-(3,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4833694.png)

![2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4833707.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4833708.png)
